molecular formula C8H11BrN2O B1653761 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1946813-82-6

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1653761
CAS No.: 1946813-82-6
M. Wt: 231.09
InChI Key: CHRDPOOQQNRHKX-UHFFFAOYSA-N
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Description

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H11BrN2O. This compound is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yl group attached to a pyrazole ring, which also contains an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate pyrazole derivatives with brominating agents. One common method includes the bromination of 5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid

    Reduction: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom and pyrazole ring may contribute to the compound’s overall reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylpyrazole-4-carbaldehyde
  • 3-Bromo-1-propan-2-ylpyrazole-4-carbaldehyde
  • 5-Methyl-1-propan-2-ylpyrazole-4-carbaldehyde

Uniqueness

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of substituents on the pyrazole ring.

Properties

IUPAC Name

3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(2)11-6(3)7(4-12)8(9)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRDPOOQQNRHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169258
Record name 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946813-82-6
Record name 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946813-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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